molecular formula C13H13F3N4O4S2 B2979473 ethyl 2-{[3-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate CAS No. 866010-91-5

ethyl 2-{[3-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate

Cat. No.: B2979473
CAS No.: 866010-91-5
M. Wt: 410.39
InChI Key: BAMUJDLVRPUFHS-UHFFFAOYSA-N
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Description

This compound belongs to the class of 1,2,4-triazole derivatives functionalized with sulfanylacetate and sulfonamide groups. The trifluoromethylphenyl substituent enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

ethyl 2-[[5-[[2-(trifluoromethyl)phenyl]sulfonylamino]-1H-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4O4S2/c1-2-24-10(21)7-25-12-17-11(18-19-12)20-26(22,23)9-6-4-3-5-8(9)13(14,15)16/h3-6H,2,7H2,1H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMUJDLVRPUFHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NNC(=N1)NS(=O)(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[3-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate typically involves multiple steps, starting with the preparation of the triazole ring and the introduction of the trifluoromethyl group. One common method involves the reaction of 2-(trifluoromethyl)benzenesulfonyl chloride with 3-amino-1H-1,2,4-triazole in the presence of a base such as triethylamine. This is followed by the reaction with ethyl bromoacetate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while hydrolysis of the ester group would yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-{[3-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl and triazole groups.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of ethyl 2-{[3-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The trifluoromethyl (CF₃) group in the target compound differentiates it from analogs with halogenated or alkyl substituents. Key comparisons include:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
Target Compound 2-(Trifluoromethyl)phenyl-sulfonyl, 1H-1,2,4-triazol-5-yl C₁₃H₁₂F₃N₅O₄S₂ 439.39 (estimated) High lipophilicity (CF₃), potential protease inhibition
Ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate () Amino group on triazole C₆H₁₀N₄O₂S 202.23 Lower molecular weight, reduced stability due to free amino group
Ethyl 2-({3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate () 4-Fluorobenzoyl on triazole C₁₃H₁₃FN₄O₃S 324.34 Enhanced electronic effects (fluorine), moderate bioactivity
Potassium 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate () Thiophen-methyl, potassium salt C₉H₈KN₃O₂S₂ 313.40 Ionic form improves solubility; actoprotective activity

Key Observations :

  • The trifluoromethyl group in the target compound likely increases metabolic resistance compared to amino or benzoyl analogs .
  • Fluorinated analogs (e.g., 4-fluorobenzoyl in ) show improved binding affinity in antimicrobial assays, suggesting the target compound may exhibit similar trends .
Antimicrobial Activity:
  • Compound 38/39 () : 2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(fluorobenzyl)acetamides showed MIC values of 8–32 µg/mL against E. coli, attributed to sulfanyl-thioacetate interactions with bacterial enzymes .
Anti-Exudative Activity:
  • 2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides (): Exhibited 30–50% inhibition of inflammation at 10 mg/kg, comparable to diclofenac sodium. The trifluoromethyl group in the target compound may enhance potency due to increased membrane permeability .
Actoprotective Activity:
  • Potassium 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate () : Outperformed riboxin by 6.32% in stress resistance assays, suggesting cationic and sulfur-based modifications are critical .

Challenges :

  • Steric hindrance from the trifluoromethyl group may reduce reaction yields compared to smaller substituents (e.g., methyl or fluorine) .

Biological Activity

Ethyl 2-{[3-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H13F3N4O4S2C_{13}H_{13}F_{3}N_{4}O_{4}S_{2}. The compound features a triazole ring, a sulfonamide moiety, and a trifluoromethyl group, which contribute to its unique chemical reactivity and biological interactions.

Anticancer Properties

Recent studies have investigated the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structural motifs have shown significant cytotoxicity against various cancer cell lines. A study reported that certain triazole derivatives exhibited IC50 values ranging from 2.382.38 to 14.74μM14.74\mu M against human cancer cell lines, indicating promising anticancer activity .

The proposed mechanisms for the anticancer activity of triazole derivatives include:

  • Induction of Apoptosis : Compounds similar to this compound have been shown to induce apoptosis in cancer cells. For example, treatment with specific analogs resulted in increased early and late apoptotic cell populations .
  • Inhibition of Cell Proliferation : The sulfonamide group in the structure may enhance the compound's ability to inhibit cell proliferation by disrupting crucial cellular pathways involved in growth and division .

Antimicrobial Activity

In addition to anticancer properties, some related compounds have demonstrated antimicrobial activity. The presence of the sulfonamide group is known to confer antibacterial properties through interference with bacterial folate synthesis pathways .

Table of Biological Activities

Activity TypeIC50 Range (µM)Reference
Anticancer2.38 - 14.74
AntimicrobialNot specified
Induction of ApoptosisIncreased rates observed

Case Study: Cytotoxicity Assessment

A recent study assessed the cytotoxic effects of a series of triazole derivatives on human cancer cell lines. The most potent compound displayed an IC50 value of 2.38μM2.38\mu M, significantly lower than that of the reference drug cisplatin (0.241.96μM0.24-1.96\mu M) . The study concluded that modifications in the chemical structure could enhance biological activity.

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